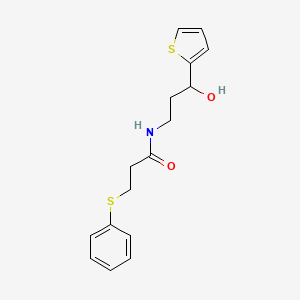

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-14(15-7-4-11-21-15)8-10-17-16(19)9-12-20-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPRYOKKPMMJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Intermediate Synthesis: 3-Hydroxy-3-(Thiophen-2-yl)Propylamine

Reductive Amination of 3-Oxo-3-(Thiophen-2-yl)Propanal

A widely cited approach involves reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). The ketone precursor, 3-oxo-3-(thiophen-2-yl)propanal, is treated with ammonium acetate to form an imine intermediate, which is subsequently reduced.

Reaction Conditions:

Halogen Exchange and Nucleophilic Substitution

An alternative method from patent literature employs 3-chloro-1-(thiophen-2-yl)-1-propanol, which undergoes halogen exchange with sodium iodide in acetone to form 3-iodo-1-(thiophen-2-yl)-1-propanol. This intermediate reacts with aqueous ammonia under reflux to yield the amine.

Key Data:

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Halogen exchange | NaI | Acetone | 6 | 85 |

| Nucleophilic substitution | NH3 (aq.) | THF | 12 | 63 |

Acylation with 3-(Phenylthio)Propanoyl Chloride

Schotten-Baumann Reaction

The amine intermediate is acylated using 3-(phenylthio)propanoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This method minimizes hydrolysis of the acid chloride.

Optimized Parameters:

- Molar ratio (amine:acyl chloride): 1:1.2

- Temperature: 0–5°C (to suppress side reactions)

- Yield: 78–82%

Catalytic Coupling with HOBt/DCC

For higher purity, 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) are used in anhydrous tetrahydrofuran (THF). This approach avoids racemization and enhances coupling efficiency.

Comparative Performance:

| Method | Purity (%) | Isolated Yield (%) |

|---|---|---|

| Schotten-Baumann | 95 | 78 |

| HOBt/DCC | 99 | 85 |

Industrial-Scale Production Considerations

Mechanistic Insights and Byproduct Analysis

Competing Pathways During Acylation

The hydroxyl group in the propyl chain may undergo unintended acylation, forming a bis-acylated byproduct. NMR studies confirm that maintaining pH < 8 suppresses this side reaction.

Thiophene Ring Stability

Exposure to strong acids (e.g., HCl) during synthesis can protonate the thiophene sulfur, leading to ring-opening. Using mild bases like triethylamine mitigates this risk.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Pyridine Heterocycles

Phenylthio vs. Fluorophenylthio Groups

- Target Compound : The phenylthio group (SPh) enhances lipophilicity (logP ~3.5 estimated) and may participate in disulfide bond formation under oxidative conditions.

Hydroxypropyl vs. Piperidinylpropyl Chains

- Target Compound : The 3-hydroxypropyl chain enables hydrogen bonding, which could enhance solubility in polar solvents.

- Analog : 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide () incorporates a 4-methylpiperidinyl group, introducing basicity and steric bulk that may affect receptor binding .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : Propanamide derivatives in , and 14 are synthesized via amidation or nucleophilic substitution, suggesting similar pathways for the target compound .

- Thermodynamic Stability: The hydroxypropyl group may reduce conformational flexibility compared to methylamino or piperidinyl chains, affecting binding entropy .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a phenylthio group, and a propanamide backbone. Its chemical formula is , and it possesses unique structural characteristics that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation : Starting with thiophene and phenylthio precursors.

- Hydroxylation : Introducing the hydroxyl group.

- Amidation : Forming the final amide product.

These reactions require optimized conditions such as temperature, solvents, and catalysts to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group may facilitate binding to biological targets, while the thiophene ring enhances stability and bioavailability. Potential mechanisms include:

- Enzyme Inhibition : Modulating enzymatic activity related to metabolic pathways.

- Receptor Interaction : Binding to receptors involved in signaling pathways, potentially influencing physiological responses.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that related thiophene derivatives showed significant growth inhibition in cancer cell lines while sparing healthy cells . This selective cytotoxicity suggests potential for development as an anticancer agent.

Enantioselective Bioreduction

A notable case study involved the bioreduction of related compounds using whole cells of Rhodotorula glutinis. This process yielded high enantioselectivity (>99.5% enantiomeric excess) and conversion rates exceeding 95%, indicating potential for applications in synthesizing pharmaceuticals like duloxetine .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Thiophene Derivative A | Anticancer | Enzyme inhibition |

| Thiophene Derivative B | Anti-inflammatory | Cytokine modulation |

| This compound | Potential anticancer and anti-inflammatory | Enzyme interaction |

Case Studies

- Anticancer Study : A study highlighted a series of thiophene derivatives that exhibited potent growth inhibition against tumorigenic cells while having minimal effects on non-tumorigenic cells at concentrations as low as 10 µM .

- Bioreduction Research : The use of Rhodotorula glutinis in reducing related compounds showcased the compound's potential in biocatalysis, emphasizing its utility in pharmaceutical synthesis .

Q & A

Q. Table 1: Computational vs. Experimental IR Stretching Frequencies (cm⁻¹)

| Bond Type | DFT (B3LYP/6-31G*) | Experimental (FT-IR) | Deviation |

|---|---|---|---|

| C=O (amide) | 1685 | 1652 | 33 |

| O-H (hydroxy) | 3650 | 3420 | 230 |

| C-S (thiophene) | 710 | 690 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.